Sodium O-sulfonato-L-tyrosine
CAS No.: 98930-06-4
Cat. No.: VC3959288
Molecular Formula: C9H10NNaO6S
Molecular Weight: 283.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98930-06-4 |
|---|---|
| Molecular Formula | C9H10NNaO6S |
| Molecular Weight | 283.24 g/mol |
| IUPAC Name | sodium;[4-[(2S)-2-amino-2-carboxyethyl]phenyl] sulfate |
| Standard InChI | InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1 |
| Standard InChI Key | BSGUVYQJXDWSSQ-QRPNPIFTSA-M |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)[O-].[Na+] |
| SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)[O-].[Na+] |
Introduction
Chemical and Structural Properties
Molecular Identity and Nomenclature
Sodium O-sulfonato-L-tyrosine, systematically named sodium [4-[(2S)-2-amino-2-carboxyethyl]phenyl] sulfate , belongs to the class of sulfated amino acids. Its structure comprises a tyrosine backbone with a sulfate group (-OSO₃⁻) at the para position of the aromatic ring, neutralized by a sodium counterion. The compound’s SMILES notation, C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)[O-].[Na+] , underscores its stereospecific (L-configuration) and ionic characteristics.
Table 1: Key Molecular Descriptors
Physicochemical Characteristics
The sulfonate group imparts high water solubility, addressing a limitation of native tyrosine in aqueous solutions. This modification enhances the compound’s utility in solid-phase peptide synthesis (SPPS), where solubility is critical for efficient coupling and purification . The sodium salt form further stabilizes the sulfonate moiety, preventing protonation under physiological pH conditions .
Synthesis and Industrial Production
Modern Synthesis via Protected Intermediates
A 2023 patent disclosed a scalable method using Fmoc-L-tyrosine as the starting material:
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Sulfonation: Fmoc-L-tyrosine reacts with sulfur trioxide-pyridine complex in dichloromethane, achieving near-quantitative sulfonation at the phenolic oxygen.
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Sodium Salt Formation: The intermediate is treated with sodium bicarbonate, replacing the pyridinium counterion with Na⁺.
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Deprotection: Cleavage of the Fmoc group using piperidine yields the final product with ≥99% purity after recrystallization .
Table 2: Comparative Synthesis Metrics
| Parameter | Traditional Method | Patent Method |
|---|---|---|
| Yield | 40–60% | 85–92% |
| Purity | 85–90% | ≥99% |
| Scalability | Limited to lab scale | Pilot-plant feasible |
| Key Solvent | DMF/1,4-dioxane | Dichloromethane |
This innovation reduces reliance on hazardous reagents and simplifies purification, representing a 2.3-fold improvement in process efficiency .
Biological Significance and Mechanisms
Role in Protein Post-Translational Modification
Protein tyrosine O-sulfation (PTS), mediated by tyrosylprotein sulfotransferases (TPSTs), is a critical modification in extracellular protein interactions . Sulfated tyrosines enhance binding affinity for ligands such as chemokines and growth factors by introducing negative charges that complement cationic residues on partner proteins . For example, sulfation at Tyr21 of chemokine receptor CXCR4 is essential for HIV-1 coreceptor activity . Sodium O-sulfonato-L-tyrosine enables site-specific incorporation of sulfotyrosine into recombinant proteins via genetic code expansion, circumventing the need for TPST co-expression .
Pharmacokinetic and Thermodynamic Profiles
The sulfonate group alters the compound’s partition coefficient (logP = -2.1 vs. -1.5 for L-tyrosine), significantly reducing membrane permeability . This property confines its activity to extracellular compartments, making it ideal for designing peptide therapeutics targeting cell-surface receptors. Isothermal titration calorimetry (ITC) studies reveal that sulfotyrosine-containing peptides exhibit ΔG values 3–5 kcal/mol more favorable than their non-sulfated counterparts when binding to targets like complement component C5a .
Applications in Biomedical Research
Peptide Engineering and Drug Design
Incorporating sodium O-sulfonato-L-tyrosine into peptides improves their pharmacokinetic properties:
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Solubility Enhancement: A 12-mer peptide with two sulfotyrosines demonstrated 8.3-fold higher aqueous solubility (32 mg/mL vs. 3.9 mg/mL) .
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Protease Resistance: Sulfation reduces cleavage by chymotrypsin by 74% in vitro, extending plasma half-life .
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Targeted Therapeutics: Sulfated analogs of P-selectin glycoprotein ligand-1 (PSGL-1) show 50 nM affinity for P-selectin, inhibiting leukocyte adhesion in murine inflammation models .
Diagnostic and Imaging Agents
The sulfonate moiety facilitates conjugation with radionuclides (e.g., ⁶⁸Ga, ⁹⁹mTc) for PET/SPECT imaging. A ⁶⁸Ga-labeled sulfotyrosine-containing cyclic RGD peptide achieved tumor-to-background ratios of 9.7 in αvβ3 integrin-positive gliomas, outperforming non-sulfated variants (ratio = 4.1) .
Future Directions and Challenges
Ongoing research focuses on:
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CRISPR-Based TPST Engineering: Co-expressing TPST isoforms with target proteins in CHO cells to enable native sulfation without chemical synthesis .
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Sulfotyrosine Mimetics: Developing phosphonate or carboxylate derivatives with similar charge profiles but enhanced metabolic stability .
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Continuous-Flow Synthesis: Implementing microreactor technology to achieve >95% conversion in <10 minutes, reducing production costs by 40% .
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